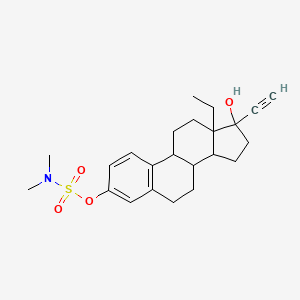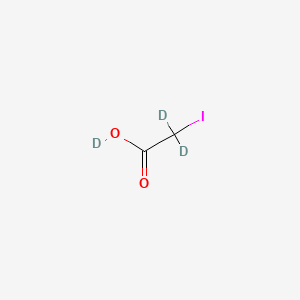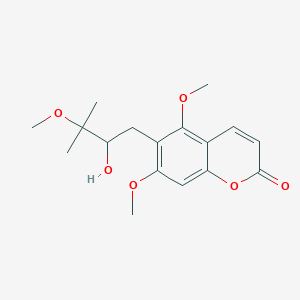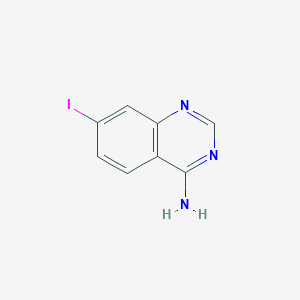
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is a synthetic steroidal compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ethylation: Addition of an ethyl group to the 13th carbon position.
Sulfamoylation: Introduction of the dimethylsulfamoyloxy group at the 3rd position.
Alkyne Formation: Formation of the 20-yn group through appropriate alkyne synthesis methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as chromatography and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different biological or chemical properties.
科学的研究の応用
Chemistry
In chemistry, (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology
In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a hormone replacement therapy or in the treatment of certain hormonal disorders.
Industry
In the industrial sector, this compound may be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Receptor Binding: Binding to steroid hormone receptors.
Gene Regulation: Modulation of gene expression through receptor-mediated pathways.
Cellular Effects: Changes in cellular processes, such as proliferation, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Testosterone: A naturally occurring androgen with a similar steroid backbone.
Norethindrone: A synthetic progestin with similar functional groups.
Uniqueness
(17R)-3-(Dimethylsulfamoyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol is unique due to its specific combination of functional groups and its synthetic origin. This uniqueness allows it to have distinct biological and chemical properties compared to other similar compounds.
特性
分子式 |
C23H31NO4S |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
(13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C23H31NO4S/c1-5-22-13-11-19-18-10-8-17(28-29(26,27)24(3)4)15-16(18)7-9-20(19)21(22)12-14-23(22,25)6-2/h2,8,10,15,19-21,25H,5,7,9,11-14H2,1,3-4H3 |
InChIキー |
ZBACBJUPJKFZST-UHFFFAOYSA-N |
正規SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)


![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)



